

Application Notes and Protocols for SBI-115 in In Vitro Studies

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Compound of Interest

Compound Name: SBI-115

Cat. No.: B1681503

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Introduction

SBI-115 is a potent and selective antagonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of TGR5 signaling. In vitro, **SBI-115** has been demonstrated to inhibit TGR5-mediated downstream effects, such as cyclic adenosine monophosphate (cAMP) production and cell proliferation, in various cell types.[1][3][4] These application notes provide detailed protocols for utilizing **SBI-115** in in vitro settings to study its effects on cell signaling and function.

Mechanism of Action

SBI-115 functions as a competitive antagonist at the TGR5 receptor. TGR5 is a G protein-coupled receptor that, upon activation by bile acids, stimulates Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This signaling cascade is implicated in various cellular processes, including cell proliferation and cystogenesis in polycystic liver disease.[4] By blocking the TGR5 receptor, **SBI-115** prevents the binding of agonists like tauro lithocholic acid (TLCA) and consequently inhibits the downstream cAMP signaling pathway.[1][4][5]

Data Presentation

Table 1: In Vitro Activity of SBI-115

Cell Line	Assay Type	Agonist (Concentration)	SBI-115 Concentration	Incubation Time	Observed Effect	Reference
ADPKD Cholangiocytes	Cell Proliferation	TLCA	100-200 μ M	24 hours	Inhibition of TLCA-induced proliferation by 32-48%	[4][6]
ADPKD Cholangiocytes	Cholangiocyte Spheroid Growth	TLCA	100-200 μ M	Not Specified	Reduction in TLCA-induced spheroid growth by ~30%	[4]
ADPKD Cholangiocytes	cAMP Levels	TLCA	100-200 μ M	15-30 minutes	Reduction in TLCA-induced cAMP levels by ~30%	[4][7]
HCT116, SW480	Cell Proliferation (MTT Assay)	UDCA	100 μ M	24 hours (pretreatment)	Abolished UDCA-induced inhibition of cell growth	[3]
PANC-1	Cell Viability	Not Specified	10 μ M	Not Specified	Decreased cell viability	[1]
PANC-1, BXPC3	Cell Proliferation (CCK-8, Colony Formation)	Not Specified	Not Specified	Not Specified	Decreased cell proliferation	[8]

HEK293 (expressin g human TGR5)	cAMP Accumulati on	Not Specified	IC ₅₀ ≈ 120 nM	Not Specified	Inhibition of TGR5- mediated cAMP accumulati on	[5]
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Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is adapted from studies on HCT116 and SW480 cells.[3]

Materials:

- HCT116 or SW480 cells
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **SBI-115** (stock solution in DMSO)
- Ursodeoxycholic acid (UDCA)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multiskan plate reader

Procedure:

- Seed HCT116 or SW480 cells in 96-well plates at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Pretreat the cells with 100 μ M **SBI-115** for 24 hours.

- Following pretreatment, treat the cells with UDCA for 36 hours. Include appropriate controls (vehicle control, **SBI-115** alone, UDCA alone).
- After the treatment period, add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a Multiskan plate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: cAMP Measurement Assay

This protocol is based on studies in cholangiocytes.[7]

Materials:

- Cholangiocytes (e.g., ADPKD cholangiocytes)
- Complete cell culture medium
- **SBI-115** (stock solution in DMSO)
- TGR5 agonist (e.g., Tauroolithocholic acid - TLCA, 25 μ M)
- cAMP assay kit (e.g., Bridge-It cAMP designer cAMP assay)
- 24-well plates

Procedure:

- Seed cholangiocytes in 24-well plates at a density of 10,000 cells/well and culture until they reach the desired confluency.
- Pre-incubate the cells with **SBI-115** (100 μ M or 200 μ M) for a specified duration (e.g., 30 minutes).

- Stimulate the cells with a TGR5 agonist (e.g., 25 μ M TLCA) for 15-30 minutes. Include appropriate controls (vehicle, **SBI-115** alone, TLCA alone).
- Lyse the cells according to the instructions of the cAMP assay kit.
- Measure the intracellular cAMP levels using the assay kit and a suitable plate reader.
- Normalize cAMP levels to the total protein concentration in each sample.

Protocol 3: Cholangiocyte Spheroid Growth Assay

This protocol is based on in vitro 3D culture models of cholangiocytes.^[4]

Materials:

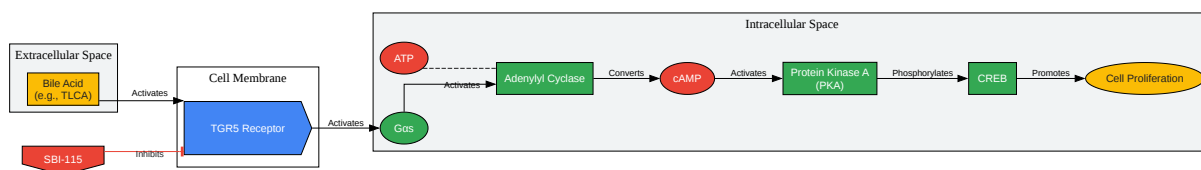
- Cholangiocytes (e.g., ADPKD cholangiocytes)
- Matrigel or other suitable extracellular matrix
- Complete cell culture medium
- **SBI-115** (stock solution in DMSO)
- TGR5 agonist (e.g., TLCA)
- Microscopy imaging system

Procedure:

- Prepare a single-cell suspension of cholangiocytes.
- Embed the cells in Matrigel in a suitable culture plate (e.g., 24-well plate).
- Allow the Matrigel to solidify, then add complete culture medium.
- Culture the cells for several days to allow for the formation of spheroids.
- Treat the spheroids with **SBI-115** (100-200 μ M) in the presence or absence of a TGR5 agonist (e.g., TLCA). Include appropriate controls.

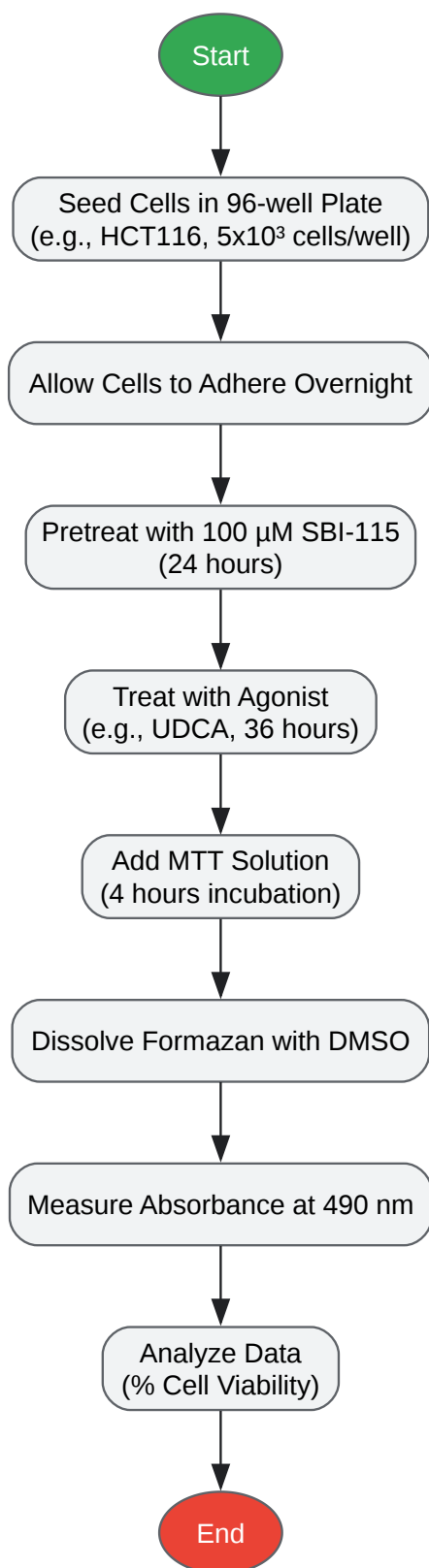
- Monitor spheroid growth over time by capturing images using a microscope.
- Quantify the spheroid size (e.g., area or volume) using image analysis software.

Mandatory Visualizations



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Caption: **SBI-115** mechanism of action.



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Caption: MTT cell proliferation assay workflow.

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